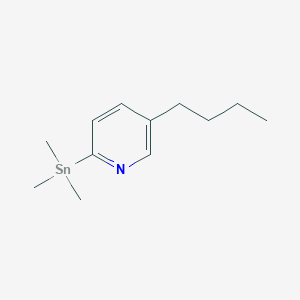![molecular formula C13H15F3N2O2 B15199131 Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)
Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Métodos De Preparación
The synthesis of Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves the esterification of the imidazole derivative with ethyl propanoate under acidic or basic conditions.
Análisis De Reacciones Químicas
Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Research: The compound is used as a probe to study various biological processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Metronidazole: An antimicrobial agent with a nitroimidazole structure.
Omeprazole: An antiulcer agent with a benzimidazole core.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity .
Propiedades
Fórmula molecular |
C13H15F3N2O2 |
|---|---|
Peso molecular |
288.27 g/mol |
Nombre IUPAC |
ethyl 3-[2-(trifluoromethyl)-1,3-dihydrobenzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-20-11(19)7-8-12(13(14,15)16)17-9-5-3-4-6-10(9)18-12/h3-6,17-18H,2,7-8H2,1H3 |
Clave InChI |
YPFPNFPSPNFSRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1(NC2=CC=CC=C2N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B15199059.png)
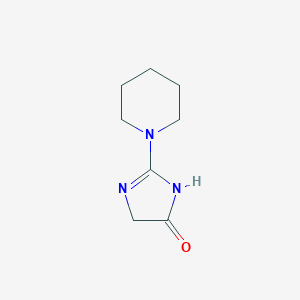
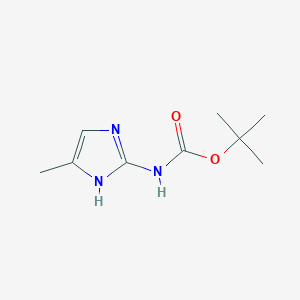
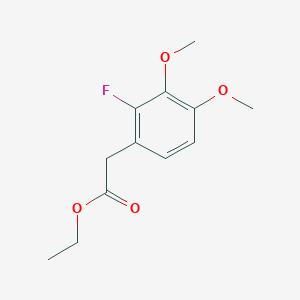
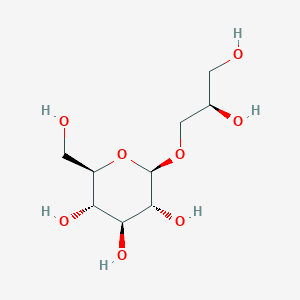
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)

![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)

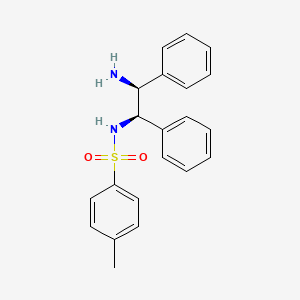
![Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15199146.png)
